molecular formula C14H14N4O B2774507 N-(Cyanomethyl)-4-(3,5-dimethylpyrazol-1-yl)benzamide CAS No. 2248931-53-3

N-(Cyanomethyl)-4-(3,5-dimethylpyrazol-1-yl)benzamide

Cat. No.: B2774507
CAS No.: 2248931-53-3
M. Wt: 254.293
InChI Key: JMDMKTFAIBVKPR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the synthesis of the 3,5-dimethylpyrazole and the benzamide separately. These could then be combined using a suitable reaction, possibly involving a cyanomethylating agent .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzamide and pyrazole groups would likely contribute to the compound’s polarity, while the methyl groups would add some hydrophobic character .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the CN group could be hydrolyzed to form a carboxylic acid, or the pyrazole ring could undergo various substitutions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors like its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its functional groups .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended to be a drug, its mechanism would depend on the specific biological target it interacts with .

Safety and Hazards

As with any chemical compound, handling “N-(Cyanomethyl)-4-(3,5-dimethylpyrazol-1-yl)benzamide” would require appropriate safety precautions. The specific hazards would depend on its physical and chemical properties .

Future Directions

The potential applications and future directions for this compound would depend largely on its properties and the context in which it’s being used. It could potentially be of interest in fields like medicinal chemistry, materials science, or chemical synthesis .

Properties

IUPAC Name

N-(cyanomethyl)-4-(3,5-dimethylpyrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O/c1-10-9-11(2)18(17-10)13-5-3-12(4-6-13)14(19)16-8-7-15/h3-6,9H,8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMDMKTFAIBVKPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC=C(C=C2)C(=O)NCC#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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